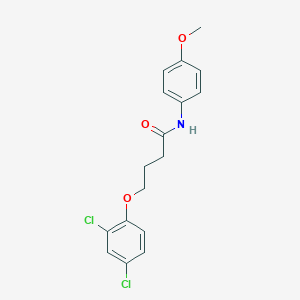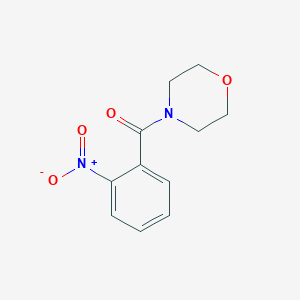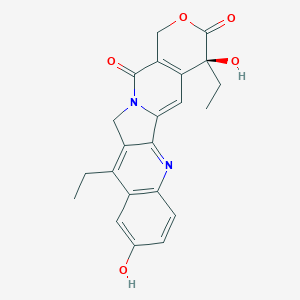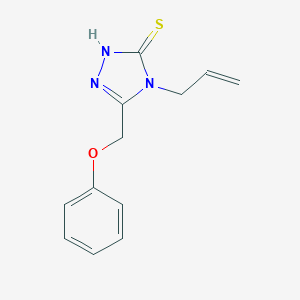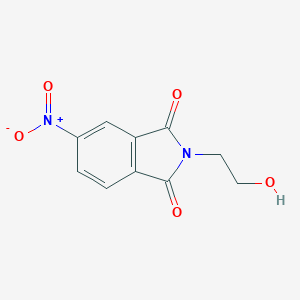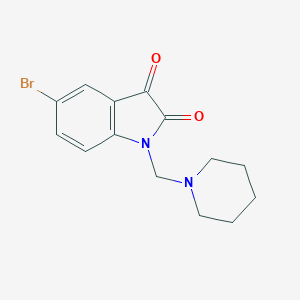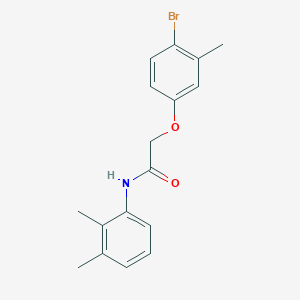![molecular formula C10H15N3O3S B187655 Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 34750-55-5](/img/structure/B187655.png)
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not completely understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in aqueous solutions can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for specific types of cancer, such as breast, lung, and prostate cancer.
2. Studying its effects on specific signaling pathways involved in inflammation and immune responses, with the goal of developing new treatments for inflammatory disorders.
3. Exploring its potential as an antiviral agent against emerging viral diseases, such as COVID-19.
4. Investigating its potential as a drug delivery system for targeted therapies, such as small interfering RNAs (siRNAs) and other nucleic acid-based drugs.
5. Studying its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety profile.
In conclusion, Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a promising compound with potential applications in various fields of scientific research. Its unique biochemical and physiological properties make it a valuable tool for studying cellular processes and developing new therapies for diseases. Further research is needed to fully understand its mechanism of action and explore its potential in different experimental settings.
Synthesemethoden
The synthesis of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-(methylthio)acetate with 2-amino-1-(2-hydroxyethyl)pyrimidine-4,5-diol in the presence of a catalyst. The reaction yields the desired compound, which can be purified by standard techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated for its potential as a therapeutic agent for diseases such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
34750-55-5 |
|---|---|
Produktname |
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate |
Molekularformel |
C10H15N3O3S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
ethyl 4-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O3S/c1-3-16-9(15)7-6-12-10(17-2)13-8(7)11-4-5-14/h6,14H,3-5H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
JLKRBPJUVGFLCV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCCO)SC |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1NCCO)SC |
Andere CAS-Nummern |
34750-55-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



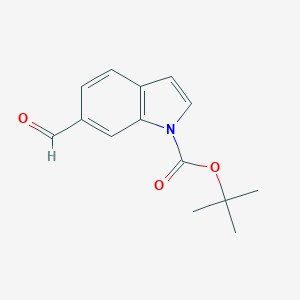
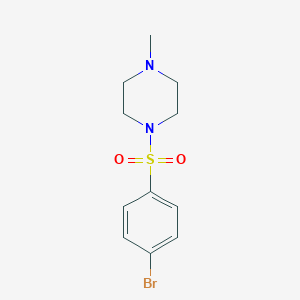
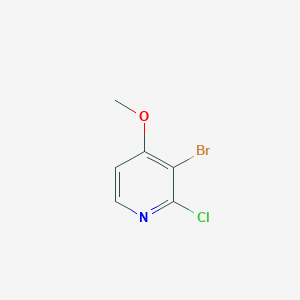
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
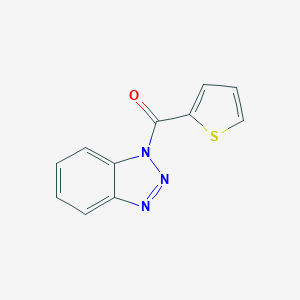
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
